
N-methyl-1-(pyridin-4-yl)methanamine
Overview
Description
N-methyl-1-(pyridin-4-yl)methanamine is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-1-(pyridin-4-yl)methanamine can be synthesized through several methods. One common synthetic route involves the reaction of pyridine-4-carboxaldehyde with methylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(pyridin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-1-(pyridin-4-yl)methanone.
Reduction: It can be reduced to form N-methyl-1-(pyridin-4-yl)methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: N-methyl-1-(pyridin-4-yl)methanone.
Reduction: N-methyl-1-(pyridin-4-yl)methanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
N-methyl-1-(pyridin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-methyl-1-(pyridin-4-yl)methanamine involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(pyridin-2-yl)methanamine
- N-methyl-1-(pyridin-3-yl)methanamine
- N-methyl-1-(pyridin-5-yl)methanamine
Uniqueness
N-methyl-1-(pyridin-4-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific molecular interactions are required.
Biological Activity
N-methyl-1-(pyridin-4-yl)methanamine, an organic compound with the molecular formula CHN, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant research findings.
This compound can be synthesized through reductive amination of pyridine-4-carboxaldehyde with methylamine. Common reducing agents include sodium cyanoborohydride or hydrogen gas in the presence of catalysts like palladium on carbon. The compound exhibits various chemical reactions such as oxidation to form N-methyl-1-(pyridin-4-yl)methanone and nucleophilic substitution reactions involving the pyridine ring.
2. Biological Mechanisms
The biological activity of this compound primarily involves its role as a ligand, interacting with specific receptors and enzymes within biological systems. This interaction can modulate various biochemical pathways, making it a candidate for further pharmacological exploration.
3.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of N-methyl derivatives, including this compound:
- Case Study : A series of compounds related to N-methyl derivatives were evaluated against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Compounds with similar structures demonstrated significant antiproliferative activity, with IC values often below 5 μM .
Compound | Cell Line | IC (μM) |
---|---|---|
9b | MCF7 | <3 |
9d | PC3 | <5 |
9b | HCT116 | <3 |
These findings suggest that modifications to the pyridine structure can enhance anticancer efficacy.
3.2 Mechanistic Insights
The mechanism by which these compounds exert their effects includes induction of cell cycle arrest. For instance, compound 9b was shown to cause G2/M phase arrest in MCF7 cells following treatment, indicating a concentration-dependent effect on cell proliferation .
4. Potential Applications in Drug Development
The compound's ability to act as a ligand suggests potential applications in drug development, particularly for conditions like cancer where receptor modulation is critical. Ongoing research aims to elucidate specific targets and optimize the structure for enhanced activity and selectivity.
5.
This compound represents a promising compound in the realm of medicinal chemistry, particularly due to its biological activities and potential therapeutic implications. Continued research into its mechanisms and applications could pave the way for novel treatments in oncology and other fields.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-methyl-1-(pyridin-4-yl)methanamine?
The compound is typically synthesized via reductive amination. A general approach involves reacting pyridin-4-ylmethanamine with formaldehyde or methylating agents under reducing conditions. For example, NaBH₄ or NaBH₃CN can be used to reduce the intermediate imine formed between the amine and aldehyde. Solvent choice (e.g., THF or MeOH) and reaction time (12–24 hours) significantly influence yield. Purification often involves filtration to remove salts, followed by solvent evaporation and column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H NMR : Proton signals for the pyridinyl group appear as doublets in the aromatic region (δ 7.3–8.5 ppm), while the methylene (CH₂) and N-methyl groups resonate at δ 3.6–3.7 and δ 2.2–2.3 ppm, respectively .
- ESI-MS : Molecular ion peaks ([M+H]⁺) confirm the molecular weight (e.g., 137.1 for the free base).
- Elemental analysis : Validates purity by comparing calculated vs. observed C, H, and N percentages .
Q. What biological targets have been associated with this compound?
The compound and its derivatives are investigated as inhibitors of Leishmania CYP51 and CYP5122A1 enzymes, which are critical for ergosterol biosynthesis in parasites . Structural analogs also show potential anticancer activity by inducing apoptosis via mitochondrial dysfunction .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield in reductive amination?
- Catalyst choice : NaBH₄ is cost-effective but may require excess, while NaBH₃CN offers better selectivity in protic solvents.
- Temperature : Conducting reactions at 0°C minimizes side reactions during NaBH₄ addition.
- Solvent drying : Use anhydrous Na₂SO₄ or molecular sieves to remove water, preventing hydrolysis of the imine intermediate .
Q. How should researchers resolve contradictory bioactivity data across studies?
- Comparative assays : Use standardized enzyme inhibition protocols (e.g., IC₅₀ measurements under identical pH and temperature conditions).
- Structural validation : Confirm compound identity via X-ray crystallography or 2D NMR to rule out isomerism or impurities. For example, pyridine tautomerism or hydrochloride salt formation can alter activity .
Q. What strategies improve selectivity in structural modifications for target applications?
- Pyridinyl substitution : Introducing electron-withdrawing groups (e.g., halogens) at the pyridine 2- or 3-position can enhance binding to cytochrome P450 enzymes .
- Hybrid structures : Conjugation with pyrene (as in V1) improves sensor applications by enhancing π-π stacking on graphene electrodes .
Q. What challenges arise in interpreting NMR spectra due to tautomerism?
Pyridine derivatives may exhibit tautomerism, causing peak splitting or unexpected coupling patterns. For example, proton exchange between nitrogen atoms can broaden signals. Using deuterated DMSO or CDCl₃ and variable-temperature NMR helps resolve these ambiguities .
Q. What are best practices for purity assessment when byproducts are present?
Properties
IUPAC Name |
N-methyl-1-pyridin-4-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-8-6-7-2-4-9-5-3-7/h2-5,8H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBWGFKLIBQQSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220000 | |
Record name | N-Methylpyridine-4-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6971-44-4 | |
Record name | N-Methyl-4-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6971-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylpyridine-4-methylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6971-44-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66533 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methylpyridine-4-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylpyridine-4-methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-METHYLPYRIDINE-4-METHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FAF6FN2L2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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